molecular formula C10H15NO6 B1393546 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate CAS No. 1127247-34-0

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Cat. No.: B1393546
CAS No.: 1127247-34-0
M. Wt: 245.23 g/mol
InChI Key: IMSXKORGOVQCNT-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is an N-hydroxysuccinimide (NHS) ester derivative featuring a 2-methoxyethoxypropanoate backbone. This compound is widely used in bioconjugation chemistry due to its reactivity with primary amines, enabling the formation of stable amide bonds. Its structure combines the electrophilic NHS ester group with a hydrophilic polyethylene glycol (PEG)-like chain (2-methoxyethoxy), which enhances aqueous solubility compared to non-PEGylated analogs .

Preparation Methods

Activation of Propanoic Acid Derivatives

The initial step involves converting the target carboxylic acid, 3-(2-methoxyethoxy)propanoic acid , into a more reactive intermediate, typically an NHS ester. This activation enhances the electrophilicity of the carboxyl group, enabling subsequent nucleophilic attack by amines or alcohols.

Method:

  • Reagents:

    • Propanoic acid derivative (3-(2-methoxyethoxy)propanoic acid)
    • N-Hydroxysuccinimide (NHS)
    • Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
    • Catalysts such as 4-Dimethylaminopyridine (DMAP) or 4-Dimethylaminopyridine (DMAP)
  • Procedure:

    • Dissolve the acid in anhydrous dichloromethane (DCM) under inert atmosphere (argon or nitrogen).
    • Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
    • Stir at room temperature for 2–4 hours, monitoring the reaction via TLC.
    • Upon completion, filter off the precipitated dicyclohexylurea (DCU).
    • Concentrate the filtrate under reduced pressure to obtain the NHS ester.

This method aligns with protocols described for ester activation in literature, ensuring high yield and purity.

Nucleophilic Coupling to Form the Ester

The activated NHS ester reacts with 2,5-dioxopyrrolidin-1-yl (a pyrrolidinone derivative) or directly with the amine group of the compound to form the desired ester linkage.

Method:

  • Reagents:

    • NHS-activated ester of propanoic acid
    • 2,5-Dioxopyrrolidin-1-yl (or related amine/nucleophile)
    • Suitable base (e.g., triethylamine or diisopropylethylamine)
    • Anhydrous solvents like DCM, DMF, or acetonitrile
  • Procedure:

    • Dissolve the NHS ester in dry solvent under inert atmosphere.
    • Add the nucleophile (e.g., 2,5-dioxopyrrolidin-1-yl) and base (1.2–2 equivalents).
    • Stir at room temperature or slightly elevated temperature (25–40°C) for 12–24 hours.
    • Monitor reaction progress via TLC or HPLC.
    • Quench the reaction, then purify via column chromatography or recrystallization.

This method ensures selective ester formation with high efficiency, as demonstrated in related esterification procedures.

Direct Esterification via Carbodiimide-Mediated Coupling

An alternative approach involves direct coupling of 3-(2-methoxyethoxy)propanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives using carbodiimide chemistry, bypassing pre-activation.

Method:

  • Reagents:

    • Propanoic acid derivative
    • DCC or DIC
    • NHS or other coupling additives
    • Catalysts like DMAP
  • Procedure:

    • Dissolve the acid in dry DCM or DMF.
    • Add NHS and carbodiimide reagent, along with catalytic DMAP.
    • Stir at room temperature for 2–6 hours.
    • Add the nucleophile (e.g., pyrrolidinone derivative) to the activated mixture.
    • Continue stirring for additional hours, then purify the product.

This two-step, one-pot method is supported by literature on ester synthesis involving carbodiimide coupling.

Purification and Characterization

Post-synthesis, the crude product is purified by silica gel chromatography using suitable solvent systems (e.g., petroleum ether/ethyl acetate). The purified compound is characterized by NMR, MS, and IR to confirm structure and purity.

Data Table: Summary of Preparation Methods

Method Reagents Key Steps Advantages References
NHS Activation + Nucleophilic Coupling NHS, DCC, DMAP, nucleophile Activation of acid, coupling with nucleophile High efficiency, mild conditions ,
Direct Carbodiimide-Mediated Esterification DCC/DIC, NHS, DMAP One-pot activation and coupling Simplified process ,
Solvent-Controlled Two-Step Synthesis Aliphatic acids, dipropylamine, NBS Two-step, involving halogenation and esterification Good control over regioselectivity

Research Findings and Notes

  • The use of NHS esters significantly enhances the coupling efficiency, especially for sensitive molecules like pyrrolidinones.
  • Carbodiimide chemistry is versatile and well-documented for ester synthesis, providing high yields under mild conditions.
  • Solvent choice and temperature control are critical for minimizing side reactions and optimizing yield.
  • Purification techniques such as silica gel chromatography and reverse-phase HPLC are essential for obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or ethers.

    Hydrolysis Products: The major products of hydrolysis are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl.

Scientific Research Applications

Applications Overview

  • Bioconjugation
    • The compound is widely used in the synthesis of bioconjugates due to its ability to react with amines and other nucleophiles. This property is crucial for the development of targeted therapies and diagnostic agents.
  • Drug Delivery Systems
    • As a part of polymeric drug delivery systems, it enhances the solubility and stability of therapeutic agents, allowing for controlled release profiles.
  • Protein Modification
    • NHS esters like 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate are employed to modify proteins for various applications, including the development of antibody-drug conjugates (ADCs).
  • Synthesis of Peptide Conjugates
    • The compound facilitates the coupling of peptides to various carriers, improving their pharmacokinetic properties.

Bioconjugation in Targeted Therapy

A study demonstrated the use of NHS-M-DPEG in attaching cytotoxic drugs to antibodies. The conjugation process resulted in enhanced efficacy against cancer cells while minimizing off-target effects. The study highlighted that the use of this compound allowed for precise control over drug loading and distribution within the target tissues.

Development of Antibody-Drug Conjugates (ADCs)

In a research project focused on ADCs, this compound was used to link an anti-cancer antibody with a potent cytotoxic agent. The resulting ADC exhibited improved therapeutic indices compared to traditional chemotherapeutics, showcasing its potential in cancer treatment protocols.

Data Table: Comparison of Applications

ApplicationDescriptionBenefits
BioconjugationAttaching drugs to biomoleculesTargeted delivery, reduced side effects
Drug Delivery SystemsEnhancing solubility and stabilityControlled release, improved bioavailability
Protein ModificationModifying proteins for therapeutic useEnhanced stability and activity
Synthesis of Peptide ConjugatesCoupling peptides with carriersImproved pharmacokinetics

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves its ability to form covalent bonds with target molecules. This property is utilized in the modification of proteins and peptides, where the compound reacts with specific amino acid residues to alter their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-PEG4-NHS Ester

Structure: (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate . Key Differences:

  • PEG Chain Length : The PEG4 chain (four ethylene oxide units) provides greater hydrophilicity and steric bulk compared to the shorter 2-methoxyethoxy group in the target compound.
  • Applications : Longer PEG chains improve stability in aqueous media and reduce aggregation in biological systems, making PEG4-NHS esters preferable for protein conjugation .
  • Molecular Weight : PEG4 derivatives (e.g., ~500 g/mol) are heavier than the target compound, which likely has a molecular weight closer to 300–350 g/mol.

Mal-PEG2-NHS Ester

Structure: (2,5-Dioxopyrrolidin-1-yl) 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate (CAS 955094-26-5) . Key Differences:

  • Functional Groups : Incorporates a maleimide group for thiol-specific conjugation, unlike the methoxyethoxy target compound.
  • Applications : Used in antibody-drug conjugates (ADCs) for site-specific labeling, whereas the target compound is suited for simpler amine coupling .

Propargyl-PEG2-NHS Ester

Structure: 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate (CAS 1428629-71-3) . Key Differences:

  • Functional Group : Propargyl ether enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), expanding applications in modular synthesis.

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected NHS Esters

Compound Molecular Weight PEG Chain Length Reactive Group Key Application
Target Compound ~313* 2-methoxyethoxy NHS ester Amine bioconjugation
Methyl-PEG4-NHS Ester ~425 PEG4 NHS ester Protein PEGylation
Mal-PEG2-NHS Ester 425.39 PEG2 NHS + Maleimide Dual-labeling in ADCs
Propargyl-PEG2-NHS Ester 313.30 PEG2 NHS + Propargyl Click chemistry conjugation

*Estimated based on structural analogs.

Solubility and Stability

  • The 2-methoxyethoxy group in the target compound improves water solubility compared to non-PEGylated NHS esters (e.g., simple succinimidyl propionates) .
  • Shorter PEG chains (e.g., 2-methoxyethoxy vs. PEG4) reduce steric hindrance, enabling faster reaction kinetics with amines .

Reactivity and Selectivity

  • All NHS esters react selectively with primary amines (e.g., lysine residues in proteins), but the presence of additional functional groups (e.g., maleimide or propargyl) broadens application scope .
  • The target compound’s simplicity makes it ideal for straightforward amine coupling without competing reactivities.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, also known by its CAS number 1127247-34-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15NO6
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 1127247-34-0

Biological Activity Overview

Research indicates that compounds related to 2,5-Dioxopyrrolidin-1-yl structures often exhibit significant biological activities, particularly in the realms of anticonvulsant and analgesic effects. The following sections detail specific findings related to this compound.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of derivatives of 2,5-Dioxopyrrolidin-1-yl compounds. For instance:

  • Study Findings :
    • A focused set of hybrid pyrrolidine-2,5-dione derivatives showed broad-spectrum protective activity in mouse models for seizures. The maximal electroshock (MES) test and pentylenetetrazole-induced seizures were particularly highlighted.
    • Compound 22 , a derivative, exhibited potent anticonvulsant activity with effective doses (ED50) of 23.7 mg/kg (MES) and 22.4 mg/kg (6 Hz test) .
  • Mechanism of Action :
    • The anticonvulsant effects are believed to be mediated through multiple targets including the inhibition of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .

Analgesic Properties

The compound has also been investigated for its analgesic effects:

  • Pain Models :
    • In formalin-induced tonic pain models, compound 22 demonstrated significant efficacy, suggesting its potential utility in treating neuropathic pain conditions .
  • Comparative Efficacy :
    • The analgesic activity was comparable to well-known analgesics, indicating that this compound could serve as a viable candidate for further development in pain management therapies .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies emphasizing the biological activity of this compound:

Study Findings Models Used
Study AAnticonvulsant activity with ED50 values indicating strong efficacyMES, PTZ Seizure Models
Study BSignificant analgesic effects observed in formalin-induced pain modelsFormalin Test
Study CMultitargeted mechanisms contributing to both anticonvulsant and analgesic propertiesVarious Animal Models

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate?

Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and activation methods. For example, coupling reactions involving NHS esters (as in this compound) often use carbodiimides like EDC or DCC to activate carboxyl groups. Evidence from synthesis protocols indicates yields of 64–80% under inert atmospheres (N₂ or Ar) at 60–70°C, with acetonitrile or DMF as solvents . Critical parameters include:

  • Temperature control : Prolonged heating above 70°C may degrade the NHS ester.
  • Moisture avoidance : Hydrolysis of the active ester can reduce coupling efficiency.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is recommended to isolate the pure product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC-MS : To confirm molecular weight (C₁₈H₂₃N₃O₉; MW 425.39) and detect impurities .
  • ¹H/¹³C NMR : Key signals include the pyrrolidinone protons (δ 2.82–3.02 ppm) and methoxyethoxy chain protons (δ 3.5–3.7 ppm) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1810 cm⁻¹ (succinimide C=O) verify functional groups .

Q. What solvent systems are optimal for maintaining stability during biological assays?

The compound’s solubility varies:

  • Polar aprotic solvents : DMSO or DMF enhance solubility but may require dilution to <1% in aqueous buffers to avoid cytotoxicity.
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 is suitable for short-term use, but hydrolysis of the NHS ester occurs within hours, necessitating fresh preparation .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate:

ConditionDegradation RateKey Findings
4°C (dry)<5% over 6 monthsOptimal for long-term storage .
25°C (ambient)10–15% over 1 monthHydrolysis accelerates in humid environments .
-20°C (lyophilized)NegligibleLyophilization with cryoprotectants (e.g., trehalose) preserves activity .

Q. What strategies mitigate side reactions when using this compound as a linker in antibody-drug conjugates (ADCs)?

To minimize nonspecific coupling:

  • pH control : Conduct reactions at pH 8.0–8.5 to favor amine-NHS ester conjugation over hydrolysis .
  • Stoichiometric ratios : Use a 1.2–1.5 molar excess of the linker to the antibody to ensure site-specific modification while avoiding aggregation .
  • Post-reaction quenching : Add excess glycine or Tris buffer to deactivate unreacted NHS esters .

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound?

Discrepancies in literature often arise from:

  • Solvent polarity effects : Reactivity in DMF vs. THF alters nucleophilic attack rates on the NHS ester .
  • Catalyst choice : EDC vs. DCC can influence byproduct formation (e.g., urea derivatives) .
  • Analytical thresholds : Impurities below 0.1% may be undetected in LC-MS but affect biological activity. Cross-validate using orthogonal techniques (e.g., MALDI-TOF for ADC analysis) .

Q. Methodological Tables

Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for stock solutions
PBS<1Requires sonication; unstable >2 hrs
Acetonitrile20–25Used in synthesis, not biocompatible
Ethanol10–15Limited utility in biological assays
Data synthesized from .

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–70°CHigher temps risk ester degradation
Reaction Time18–24 hrsShorter durations (<12 hrs) yield <50%
Catalyst (EDC)1.2 eqExcess increases byproducts
Adapted from .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXKORGOVQCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

174569-25-6
Record name Methoxypolyethylene glycol-succinimidyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174569-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

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